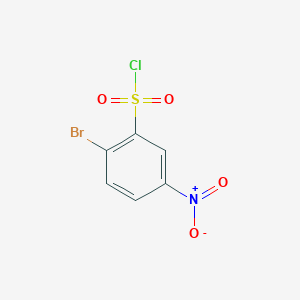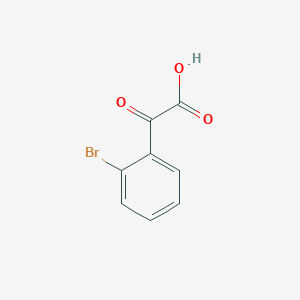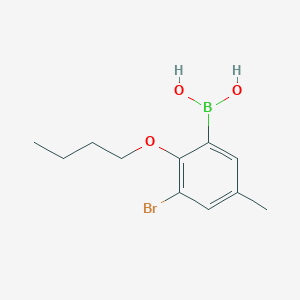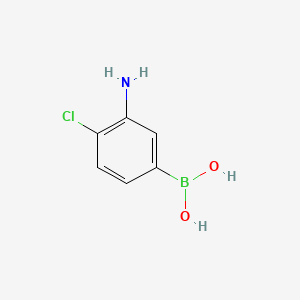
2-Bromo-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular weight of 300.52 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is1S/C6H3BrClNO4S/c7-5-2-1-4 (9 (10)11)3-6 (5)14 (8,12)13/h1-3H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . It has a melting point of 90-95°C .Scientific Research Applications
Synthesis of Anthraquinone Derivatives
Anthraquinone derivatives are known for their applications as dyes and pigments. 2-Bromo-5-nitrobenzene-1-sulfonyl chloride can be used as an intermediate in the synthesis of these derivatives. These compounds have been utilized in textiles, paints, cameras, food, cosmetics, and medications due to their vibrant colors and stability .
Sensory Detection
The compound has been used in sensory detection applications. It interacts with 1-amino-4-hydroxy-9,10-anthraquinone to be detected via spectrophotometry and cyclic voltammetry. This is particularly useful in monitoring the concentration of such intermediates in various reactions, as they are crucial for product formation .
Fluorescence Sensing
Due to its structural properties, 2-Bromo-5-nitrobenzene-1-sulfonyl chloride can be used in fluorescence sensing. It demonstrates good results as a fluorescence sensor for sensing related compounds, which is essential in analytical chemistry for the detection of trace amounts of substances .
Catalyst in Chemical Reactions
This compound can act as a catalyst in chemical reactions. Its presence can influence the rate and outcome of reactions, making it valuable in research where precise control over reaction dynamics is required .
Voltammetric Sensing
In electrochemistry, 2-Bromo-5-nitrobenzene-1-sulfonyl chloride can behave as a voltammetric sensor. This application is significant in the field of environmental monitoring and analysis, where detecting pollutants at low concentrations is critical .
Intermediate in Organic Synthesis
As an intermediate in organic synthesis, this compound can be used to prepare various organic molecules. Its reactivity allows for the introduction of sulfonyl and nitro groups into organic frameworks, which can be further transformed into a wide range of functional materials .
Research on Reductive Destruction of Pollutants
The compound’s derivatives are involved in the reductive destruction of pollutants. This application is particularly relevant in the context of environmental cleanup and sustainability efforts .
Study of Excited State Behavior of Molecules
In photophysics, the compound is used to understand the excited state behavior of quinonoid molecules. This research is fundamental to the development of new materials for electronic and photonic devices .
Safety and Hazards
2-Bromo-5-nitrobenzene-1-sulfonyl chloride is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas .
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions .
Mode of Action
The mode of action of 2-Bromo-5-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that electrophilic aromatic substitution reactions can lead to the formation of various organic compounds .
properties
IUPAC Name |
2-bromo-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKGGBNPVRGQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
98130-55-3 | |
| Record name | 2-bromo-5-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)






![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)


